Synthetic Accessibility: Isoxazolo[4,3-b]pyridine vs. Isothiazolo[4,3-b]pyridine
Isoxazolo[4,3-b]pyridine can be synthesized from commercially available 2-chloro-3-nitropyridines in two steps, whereas the isothiazolo[4,3-b]pyridine scaffold requires more complex sulfur incorporation and often lower-yielding cyclization steps [1]. This synthetic advantage reduces cost and time for building block procurement.
| Evidence Dimension | Synthetic step count and key reagents |
|---|---|
| Target Compound Data | Synthesis from 2-chloro-3-nitropyridines; two-step process (nucleophilic substitution followed by cyclization) [1] |
| Comparator Or Baseline | Isothiazolo[4,3-b]pyridine: multi-step synthesis often requiring thiolating agents and oxidative cyclization [2] |
| Quantified Difference | Qualitative: fewer synthetic steps and milder conditions reported for isoxazolo[4,3-b]pyridine derivatives [1] vs. more complex sulfur chemistry for isothiazolo analogs [2] |
| Conditions | Synthetic route comparison based on published methodologies |
Why This Matters
Shorter and more robust synthetic routes translate to lower cost and higher availability for large-scale procurement in medicinal chemistry campaigns.
- [1] Bastrakov, M. A., Fedorenko, A. K., Starosotnikov, A. M., Fedyanin, I. V., & Kokorekin, V. A. (2020). Synthesis of 6-R-isoxazolo[4,3-b]pyridines and their reactions with C-nucleophiles. Russian Chemical Bulletin, 69(2), 394-397. https://doi.org/10.1007/s11172-020-2774-y View Source
- [2] Li, J., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm, 6(9), 1671-1679. https://doi.org/10.1039/C5MD00270J View Source
